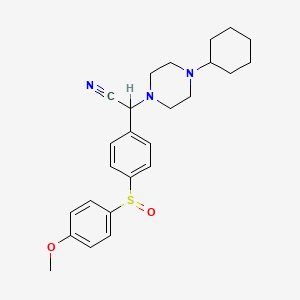

SCH 57790

Description

Properties

Molecular Formula |

C25H31N3O2S |

|---|---|

Molecular Weight |

437.6 g/mol |

IUPAC Name |

2-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile |

InChI |

InChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3 |

InChI Key |

BFELQLHLUNQIHL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-cyclohexyl-alpha(4-((4-methoxyphenyl)sulfinyl)-phenyl)-1-piperazineacetonitrile SCH 57790 SCH-57790 SCH57790 |

Origin of Product |

United States |

Foundational & Exploratory

SCH 57790: A Comprehensive Technical Guide on its Mechanism of Action as a Selective M2 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 57790 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Its mechanism of action centers on the competitive inhibition of acetylcholine binding to presynaptic M2 autoreceptors, thereby blocking the negative feedback loop that normally limits acetylcholine release in the central nervous system. This antagonism leads to an increase in synaptic acetylcholine concentrations, a pharmacological effect that has been explored for its potential therapeutic benefits in cognitive enhancement. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, downstream signaling effects, and the experimental protocols used for its characterization.

Introduction

The cholinergic system plays a pivotal role in regulating cognitive functions such as learning and memory. Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are key modulators of cholinergic neurotransmission. The M2 receptor subtype is predominantly found on presynaptic terminals of cholinergic neurons, where it functions as an autoreceptor. Activation of these presynaptic M2 receptors by acetylcholine inhibits further release of acetylcholine, creating a negative feedback mechanism.

This compound, a piperazine derivative, has been identified as a selective antagonist for the M2 muscarinic receptor. By blocking this receptor, this compound effectively disinhibits cholinergic neurons, leading to enhanced acetylcholine release in key brain regions associated with cognition, such as the hippocampus and cortex.

Quantitative Data: Binding Affinity and Selectivity

The affinity and selectivity of this compound for muscarinic receptor subtypes are critical determinants of its pharmacological profile. Radioligand binding assays are employed to quantify these parameters, typically by measuring the displacement of a radiolabeled ligand by increasing concentrations of the unlabeled compound (this compound). The data are often presented as the inhibitory constant (Ki), which represents the concentration of the antagonist that occupies 50% of the receptors in the absence of the agonist.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 | Reference |

| M2 (human) | 2.78 nM | - | [1] |

| M1 (human) | ~111.2 nM | 40-fold lower | [1] |

| M3 (human) | Data not available | Data not available | |

| M4 (human) | Data not available | Data not available | |

| M5 (human) | Data not available | Data not available |

Note: The Ki for the M1 receptor is estimated based on the reported 40-fold lower affinity compared to the M2 receptor.[1]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the competitive antagonism of the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by acetylcholine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of acetylcholine, this compound prevents this signaling cascade, thereby disinhibiting adenylyl cyclase and maintaining cAMP levels. This ultimately leads to an increase in neuronal excitability and enhanced acetylcholine release.

Diagram: M2 Muscarinic Receptor Signaling Pathway and Antagonism by this compound

Caption: M2 receptor signaling and its antagonism by this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay (for Binding Affinity)

This protocol outlines a competitive binding assay to determine the Ki of this compound for the M2 muscarinic receptor.

Materials:

-

Cell membranes expressing the human M2 muscarinic receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar M2-selective radiolabeled antagonist

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., 1 µM atropine)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

For total binding wells, add only cell membranes and radioligand.

-

For non-specific binding wells, add cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Adenylyl Cyclase Activity Assay (for Functional Antagonism)

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cells expressing the human M2 muscarinic receptor

-

M2 receptor agonist (e.g., oxotremorine)

-

Adenylyl cyclase activator (e.g., forskolin)

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound.

-

Add the M2 agonist (oxotremorine) to stimulate the M2 receptors.

-

Add forskolin to activate adenylyl cyclase.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

The ability of this compound to reverse the agonist-induced decrease in cAMP levels demonstrates its antagonist activity.

In Vivo Microdialysis (for Acetylcholine Release)

This protocol describes the measurement of acetylcholine release in the brain of a freely moving animal following administration of this compound.

Materials:

-

Laboratory animal (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Guide cannula

-

This compound

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine)

-

HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine measurement

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or cortex) of the animal under anesthesia.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a constant flow rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

-

Express the post-drug acetylcholine levels as a percentage of the baseline levels.

Diagram: In Vivo Microdialysis Experimental Workflow

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the M2 muscarinic receptor in the central nervous system. Its selective antagonism of presynaptic M2 autoreceptors leads to a well-characterized increase in acetylcholine release. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the binding, functional, and physiological properties of this compound and similar compounds. Further research to fully elucidate its selectivity profile across all muscarinic receptor subtypes and its effects on downstream signaling pathways will continue to refine our understanding of its therapeutic potential.

References

The Discovery and Synthesis of SCH 57790: A Selective M2 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SCH 57790, chemically identified as 4-cyclohexyl-α-[4-[[4-(methoxyphenyl)sulfinyl]phenyl]-1-piperazineacetonitrile, is a novel and potent selective antagonist of the M2 muscarinic acetylcholine receptor.[1] Its discovery stemmed from extensive structure-activity relationship (SAR) studies of [4-(phenylsulfonyl)phenyl]methylpiperazines aimed at developing therapeutic agents for cognitive disorders such as Alzheimer's disease. By selectively blocking presynaptic M2 autoreceptors, this compound effectively enhances the release of acetylcholine in key brain regions, a mechanism that has demonstrated pro-cognitive effects in preclinical models. This technical guide provides a comprehensive overview of the discovery, a plausible multi-step synthesis, and detailed experimental protocols for the biological characterization of this compound.

Introduction: The Rationale for M2 Receptor Antagonism

The cholinergic system plays a crucial role in cognitive functions, including learning and memory. A well-established hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficit in acetylcholine (ACh). While acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, have been a mainstay in symptomatic treatment, alternative approaches to augmenting cholinergic neurotransmission have been actively pursued.

Presynaptic M2 muscarinic receptors act as autoreceptors, providing a negative feedback mechanism that inhibits further release of acetylcholine from the nerve terminal.[1] Consequently, blockade of these M2 receptors presents a compelling strategy to increase synaptic ACh levels and enhance cholinergic signaling. The development of selective M2 antagonists is paramount to avoid the side effects associated with non-selective muscarinic receptor blockade. This compound emerged from this research paradigm as a highly selective M2 antagonist with promising cognitive-enhancing properties.[1]

Discovery and Structure-Activity Relationships

This compound was developed by Schering-Plough Research Institute through systematic chemical modifications of a series of [4-(phenylsulfonyl)phenyl]methylpiperazines. The core structure was optimized to achieve high affinity and selectivity for the M2 receptor over other muscarinic receptor subtypes, particularly the M1 receptor, which is involved in different signaling pathways. The final compound, 4-cyclohexyl-α-[4-[[4-(methoxyphenyl)sulfinyl]phenyl]-1-piperazineacetonitrile, demonstrated a high binding affinity for cloned human M2 receptors with a Ki of 2.78 nM and a 40-fold selectivity over M1 receptors.[1]

Proposed Synthesis of this compound

Scheme 1: Proposed Synthesis of this compound

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocols for Proposed Synthesis

Step 1: Synthesis of 4-(methylthio)phenylacetonitrile (2)

To a solution of 4-(methylthio)benzyl chloride (1) in toluene, an aqueous solution of sodium cyanide is added in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The biphasic mixture is stirred vigorously at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(methylthio)phenylacetonitrile (2).

Step 2: Oxidation to 4-(methylsulfinyl)phenylacetonitrile (3)

4-(methylthio)phenylacetonitrile (2) is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled in an ice bath, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents) in DCM is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-(methylsulfinyl)phenylacetonitrile (3). Careful control of the stoichiometry of m-CPBA is crucial to avoid over-oxidation to the sulfone.[2]

Step 3: α-Halogenation of 4-(methylsulfinyl)phenylacetonitrile (3)

To a solution of 4-(methylsulfinyl)phenylacetonitrile (3) in a non-polar solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide are added. The mixture is refluxed under inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered to remove succinimide, and the filtrate is concentrated to give the crude α-bromo-4-(methylsulfinyl)phenylacetonitrile (4), which may be used in the next step without further purification or purified by column chromatography.

Step 4: Synthesis of N-cyclohexylpiperazine (5)

N-cyclohexylpiperazine can be synthesized via reductive amination. Piperazine is reacted with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane. The reaction is stirred at room temperature until completion. The mixture is then quenched, and the product is extracted, dried, and purified.

Step 5: Alkylation of N-cyclohexylpiperazine (5) to yield this compound (6)

N-cyclohexylpiperazine (5) and α-bromo-4-(methylsulfinyl)phenylacetonitrile (4) are dissolved in an aprotic polar solvent such as acetonitrile. A base, for instance, potassium carbonate, is added, and the mixture is stirred at room temperature or slightly elevated temperature to facilitate the nucleophilic substitution. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed in vacuo. The crude product, this compound (6), is then purified by column chromatography on silica gel.

Biological Characterization

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments to determine its affinity for muscarinic receptors, its functional antagonism, and its effect on acetylcholine release and cognitive performance.

M2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human M2 muscarinic receptor.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled M2 receptor antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]QNB), and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Scintillation Counting: The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the M2 receptor binding assay.

Adenylyl Cyclase Inhibition Assay

Objective: To assess the functional antagonist activity of this compound at the M2 receptor.

Methodology:

-

Cell Culture: CHO cells expressing the human M2 receptor are cultured to near confluency.

-

Assay Setup: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).

-

Stimulation and Inhibition: The cells are then stimulated with a muscarinic agonist, such as oxotremorine, in the presence of forskolin (an adenylyl cyclase activator) and varying concentrations of this compound.

-

cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: The ability of this compound to reverse the oxotremorine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (IC₅₀ or Kb).

Caption: M2 receptor-mediated inhibition of adenylyl cyclase.

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain of freely moving rats.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, cortex, or striatum).

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution, typically containing an acetylcholinesterase inhibitor to prevent ACh degradation in the dialysate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the oral administration of this compound or vehicle.

-

ACh Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in acetylcholine levels over time are expressed as a percentage of the baseline levels.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Receptor | Value | Cell Line | Reference |

| Ki | Human M2 | 2.78 nM | CHO | [1] |

| Selectivity | M1/M2 | 40-fold | CHO | [1] |

| Functional Antagonism | M2 | Blocks oxotremorine-induced inhibition of adenylyl cyclase | CHO | [1] |

Table 2: In Vivo Effects on Acetylcholine Release and Cognition

| Experiment | Animal Model | Dose Range (p.o.) | Effect | Brain Regions | Reference |

| Microdialysis | Rat | 0.1 - 10 mg/kg | Dose-related increase in ACh release | Hippocampus, Cortex, Striatum | |

| Passive Avoidance | Rat | 0.003 - 1.0 mg/kg | Increased retention times | - | |

| Passive Avoidance | Mouse | - | Reversed scopolamine-induced deficits | - | |

| Working Memory | Squirrel Monkey | 0.01 - 0.03 mg/kg | Improved performance | - |

Conclusion

This compound is a valuable pharmacological tool for studying the role of M2 muscarinic receptors in the central nervous system. Its high affinity and selectivity for the M2 receptor, coupled with its demonstrated ability to enhance acetylcholine release and improve cognitive performance in preclinical models, underscore the potential of M2 receptor antagonism as a therapeutic strategy for cognitive disorders. The proposed synthesis and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers interested in further exploring the pharmacology and therapeutic potential of this compound and related compounds. Further research, including the elucidation of the definitive synthetic pathway and more extensive preclinical and clinical evaluation, is warranted to fully assess the therapeutic utility of this promising compound. utility of this promising compound.

References

An In-Depth Technical Guide to SCH 57790: A Selective Muscarinic M2 Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH 57790 is a potent and selective antagonist of the muscarinic M2 acetylcholine receptor. Its primary function is to enhance cholinergic neurotransmission in the central nervous system (CNS) by blocking the M2 autoreceptor-mediated negative feedback on acetylcholine (ACh) release. This mechanism of action has been demonstrated to produce cognitive enhancement in a variety of preclinical animal models, suggesting its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. This document provides a comprehensive overview of the available technical data on this compound, including its biochemical properties, in vivo pharmacology, and the experimental methodologies used to elucidate its function.

Core Function and Mechanism of Action

This compound, chemically known as 4-cyclohexyl-α-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile, is a competitive antagonist at the muscarinic M2 receptor.[1] In the CNS, presynaptic M2 receptors act as autoreceptors on cholinergic nerve terminals. Activation of these receptors by acetylcholine in the synaptic cleft initiates a negative feedback loop that inhibits further acetylcholine release.

By selectively blocking these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to a dose-dependent increase in the release of acetylcholine in key brain regions associated with cognition, such as the hippocampus, cortex, and striatum.[1] This elevation in synaptic acetylcholine levels is believed to be the primary mechanism underlying the observed improvements in cognitive performance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | M2 | Human | 2.78 nM | [2] |

| Selectivity | M1 vs M2 | Human | 40-fold lower affinity for M1 | [2] |

| Functional Activity | M2 | N/A | Antagonist | [2] |

Table 2: In Vivo Efficacy in Animal Models

| Experimental Model | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |

| In Vivo Microdialysis | Rat | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-related increase in ACh release in hippocampus, cortex, and striatum | [1] |

| Passive Avoidance | Rat (young) | N/A | 0.003 - 1.0 mg/kg | Increased retention times | [1] |

| Scopolamine-Induced Deficit | Mouse | N/A | N/A | Reversal of passive avoidance deficit | [1][3] |

| Working Memory Task | Squirrel Monkey | N/A | 0.01 - 0.03 mg/kg | Improved performance in a fixed-ratio discrimination task | [1] |

N/A: Not available in the reviewed literature.

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited. It is important to note that while these represent standard protocols, the exact, detailed procedures from the original publications on this compound were not fully available.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues expressing the receptor. A competing, non-radiolabeled compound (in this case, this compound) is added at various concentrations. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membrane preparation is incubated with a specific concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay determines the antagonist properties of this compound at M2 receptors.

Principle: M2 receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, adenylyl cyclase is first stimulated by a muscarinic agonist. The ability of this compound to block this agonist-induced inhibition of adenylyl cyclase is then measured.

General Protocol:

-

Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human M2 receptors are cultured.

-

Treatment: The cells are treated with a muscarinic agonist (e.g., oxotremorine) in the presence and absence of varying concentrations of this compound.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into a target brain region. The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The collected perfusate (dialysate) is then analyzed to quantify the neurotransmitter levels.

General Protocol:

-

Probe Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate. Dialysate samples are collected at regular intervals.

-

Drug Administration: this compound is administered (e.g., orally), and dialysate collection continues.

-

Analysis: The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Passive Avoidance Task

This is a fear-motivated memory task used to assess the effects of drugs on learning and memory.

Principle: The apparatus consists of two compartments, one brightly lit and one dark. Rodents have a natural aversion to bright light and will prefer to enter the dark compartment. During a training trial, the animal receives a mild foot shock upon entering the dark compartment. In a subsequent retention trial, the latency to re-enter the dark compartment is measured as an index of memory for the aversive experience.

General Protocol:

-

Acclimation: The animal is allowed to acclimate to the testing room.

-

Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

Drug Administration: this compound can be administered before or after the training trial to assess its effects on memory acquisition or consolidation, respectively.

-

Retention Test: At a later time point (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory.

Working Memory Operant Task in Squirrel Monkeys

Operant conditioning tasks are used to assess various cognitive functions, including working memory, in non-human primates.

Principle: The monkey is trained to perform a specific task that requires holding information in memory over a short delay period to receive a reward. The specific task mentioned for this compound is a fixed-ratio discrimination task with a titrating delay.

General Protocol:

-

Training: The monkey is trained to discriminate between different stimuli presented on a screen or panel. A correct response is followed by a food or liquid reward.

-

Delayed Response: A delay is introduced between the presentation of the stimulus and the opportunity for the monkey to respond. The length of this delay can be adjusted (titrated) based on the animal's performance.

-

Drug Administration: this compound is administered before the testing session.

-

Testing: The monkey's performance on the task (e.g., accuracy of responses) is measured. An improvement in performance, especially with longer delay intervals, suggests an enhancement of working memory.

Conclusion

This compound is a well-characterized selective muscarinic M2 receptor antagonist with demonstrated efficacy in enhancing cholinergic neurotransmission and improving cognitive function in preclinical models. The data strongly support its mechanism of action as a disinhibitor of acetylcholine release. While the available literature provides a solid foundation for understanding the function of this compound, further studies would be required to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into a clinical setting.

References

- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Interactions of SCH 57790: A Technical Guide to its Binding Affinity and Selectivity

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of SCH 57790, a potent and selective muscarinic M2 receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data into a structured format, details experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this compound's pharmacological characteristics.

This compound has been identified as a high-affinity antagonist for the human muscarinic M2 receptor. Its selectivity for the M2 subtype over the M1 subtype has been quantified, highlighting its potential for targeted therapeutic applications. This guide delves into the specifics of these interactions, providing a valuable resource for those investigating the role of muscarinic receptors in various physiological and pathological processes.

Binding Affinity and Selectivity Profile of this compound

The binding affinity of this compound has been characterized primarily for the human muscarinic M1 and M2 receptors. The data reveals a significant preference for the M2 subtype.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (fold vs. M2) | Reference |

| Muscarinic M1 | ~111.2 nM (Calculated) | 40 | [1] |

| Muscarinic M2 | 2.78 nM | 1 | [1] |

| Muscarinic M3 | Data not available | - | |

| Muscarinic M4 | Data not available | - | |

| Muscarinic M5 | Data not available | - |

Experimental Protocols

The determination of the binding affinity of this compound for muscarinic receptors is typically achieved through radioligand binding assays. The following is a representative protocol based on standard methodologies for this type of experiment.

Radioligand Binding Assay for Muscarinic Receptors

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 or M2 receptor subtypes are cultured in appropriate media until they reach a suitable confluence.

-

The cells are harvested and subjected to homogenization in a cold buffer solution.

-

The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

-

The cell membrane preparations are incubated in the presence of a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand, this compound.

-

The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Following incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

5. Data Analysis:

-

The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the M2 muscarinic receptor, thereby blocking the downstream signaling cascade initiated by agonist binding. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

M2 Muscarinic Receptor Signaling Pathway

Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for a typical radioligand binding assay to determine binding affinity.

References

The Selective M2 Muscarinic Receptor Antagonist SCH 57790: A Technical Guide to its Effects on Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of SCH 57790, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. The primary focus of this document is to elucidate the mechanism by which this compound enhances acetylcholine (ACh) release in the central nervous system, a property that has significant implications for the development of cognitive-enhancing therapeutics.

Core Mechanism of Action

This compound exerts its effects by competitively blocking presynaptic M2 muscarinic autoreceptors on cholinergic neurons.[1] These M2 receptors are G-protein coupled receptors that, when activated by acetylcholine, initiate an intracellular signaling cascade that inhibits further acetylcholine release.[2][3] By antagonizing these receptors, this compound effectively removes this negative feedback inhibition, leading to a sustained increase in the extracellular concentration of acetylcholine in key brain regions associated with cognitive function.

Quantitative Data on Acetylcholine Release

In vivo microdialysis studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in acetylcholine levels in the hippocampus, cortex, and striatum.[4]

| Brain Region | This compound Dose (mg/kg, p.o.) | Mean Increase in Acetylcholine Release (% of Baseline) |

| Hippocampus | 1 | ~150% |

| 3 | ~200% | |

| 10 | ~250% | |

| Cortex | 1 | ~140% |

| 3 | ~180% | |

| 10 | ~220% | |

| Striatum | 1 | ~130% |

| 3 | ~160% | |

| 10 | ~200% |

Note: The quantitative data presented is extrapolated from graphical representations in the cited literature and should be considered an approximation of the reported findings.

Muscarinic Receptor Binding Profile

This compound exhibits high affinity for the human M2 muscarinic receptor, with significantly lower affinity for other muscarinic receptor subtypes, highlighting its selectivity.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 |

| M2 | 2.78 nM | - |

| M1 | ~111.2 nM | 40-fold lower affinity |

| M3 | Data not available | Data not available |

| M4 | Data not available | Data not available |

| M5 | Data not available | Data not available |

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement in Rat Brain

This protocol outlines the key steps for measuring acetylcholine release in the brain of a conscious rat following the administration of this compound.

1. Animal Preparation and Stereotaxic Surgery:

-

Male Sprague-Dawley rats (250-300g) are used for the procedure.

-

Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

The rat is placed in a stereotaxic frame, and the scalp is incised to expose the skull.

-

A guide cannula is implanted, targeting the brain region of interest (e.g., hippocampus, cortex, or striatum) using precise stereotaxic coordinates.

-

The cannula is secured to the skull with dental cement and anchor screws.

-

A dummy cannula is inserted into the guide cannula to maintain patency during the recovery period.

-

Animals are allowed to recover from surgery for a minimum of 48 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane length).

-

The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysis sample.

-

A stabilization period of at least 1-2 hours is allowed for baseline acetylcholine levels to become consistent.

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour prior to drug administration.

-

This compound is administered (e.g., orally or intraperitoneally) at the desired doses.

-

Dialysate samples continue to be collected at the same regular intervals for several hours post-administration to monitor changes in acetylcholine levels.

3. Acetylcholine Quantification via HPLC-ECD:

-

Collected dialysate samples are immediately placed on ice or in a refrigerated fraction collector.

-

Acetylcholine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

An aliquot of each sample is injected into the HPLC system.

-

The mobile phase separates acetylcholine and choline on a specialized analytical column.

-

Post-column, an enzymatic reactor containing acetylcholinesterase and choline oxidase converts acetylcholine to hydrogen peroxide.

-

The hydrogen peroxide is then detected by an electrochemical detector.

-

The concentration of acetylcholine in each sample is determined by comparing the peak height or area to a standard curve generated from known concentrations of acetylcholine.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Presynaptic M2 Receptor-Mediated Inhibition of Acetylcholine Release

References

- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor subtype, m2: diverse functional implications of differential synaptic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 4. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SCH 57790: A Selective Muscarinic M2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for SCH 57790, a novel and selective antagonist of the muscarinic M2 receptor. The information presented herein is compiled from published preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent and selective antagonist of the presynaptic muscarinic M2 autoreceptors.[1] These receptors are a key component of the negative feedback loop that regulates the release of acetylcholine (ACh) in the central nervous system. By blocking these M2 receptors, this compound inhibits this negative feedback, leading to a subsequent increase in the release of acetylcholine from cholinergic nerve terminals. This enhanced cholinergic transmission is the primary mechanism underlying the cognitive-enhancing effects observed in preclinical models.

Signaling Pathway of M2 Receptor Antagonism

Caption: Mechanism of this compound action at the cholinergic synapse.

In Vitro Pharmacology

The selectivity of this compound for the M2 receptor has been established in in vitro binding assays using cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

| Receptor Subtype | Binding Affinity (nM) | Selectivity (fold) |

| Muscarinic M2 | 2.78 | - |

| Muscarinic M1 | 111.2 | 40-fold lower than M2 |

Table 1: Receptor Binding Affinity of this compound. Data from studies on cloned human muscarinic receptors expressed in CHO cells.

In Vivo Preclinical Efficacy

The cognitive-enhancing properties of this compound have been demonstrated in a variety of animal models, including rodents and non-human primates.

Acetylcholine Release

In vivo microdialysis studies in rats have shown that oral administration of this compound leads to a dose-dependent increase in acetylcholine release in key brain regions associated with cognition.

| Brain Region | Dose Range (mg/kg, p.o.) | Effect |

| Hippocampus | 0.1 - 10 | Dose-related increase in ACh release |

| Cortex | 0.1 - 10 | Dose-related increase in ACh release |

| Striatum | 0.1 - 10 | Dose-related increase in ACh release |

Table 2: Effect of this compound on Acetylcholine Release in Rats. [1]

Cognitive Enhancement

Passive Avoidance Task:

In a passive avoidance task, a model of fear-aggravated memory, this compound demonstrated significant cognitive-enhancing effects in both rats and mice.

| Animal Model | Treatment | Dose Range (mg/kg) | Outcome |

| Young Rats | Pre- or post-training administration | 0.003 - 1.0 | Increased retention times |

| Mice | Reversal of scopolamine-induced deficits | Not specified | Reversed cognitive deficits |

Table 3: Efficacy of this compound in the Passive Avoidance Task. [1]

Working Memory Task:

In a more complex working memory operant task in squirrel monkeys, this compound was shown to improve performance.

| Animal Model | Task | Dose Range (mg/kg) | Outcome |

| Squirrel Monkeys | Fixed-ratio discrimination with titrating delay | 0.01 - 0.03 | Improved performance |

Table 4: Efficacy of this compound in a Working Memory Task. [1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. The following descriptions are based on standard pharmacological testing procedures.

Generalized Experimental Workflow for Preclinical Cognitive Testing

Caption: Generalized workflow for preclinical cognitive assessment.

In Vivo Microdialysis:

-

Objective: To measure extracellular levels of acetylcholine in specific brain regions.

-

General Procedure:

-

Surgical implantation of a microdialysis probe into the target brain region (e.g., hippocampus, cortex, striatum) of an anesthetized rat.

-

Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals.

-

The concentration of acetylcholine in the dialysate is quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

This compound or vehicle is administered orally, and changes in acetylcholine levels from baseline are monitored over time.

-

Passive Avoidance Task:

-

Objective: To assess long-term memory in rodents.

-

General Procedure:

-

The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.

-

During the training trial, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.

-

In the retention trial, typically 24 hours later, the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured.

-

A longer latency to enter the dark compartment is indicative of memory of the aversive stimulus.

-

This compound or vehicle is administered either before or after the training trial to assess its effects on memory acquisition and consolidation. To test for reversal of cognitive deficits, a cholinergic antagonist like scopolamine is administered prior to the drug and training.

-

Working Memory Operant Task (Squirrel Monkeys):

-

Objective: To evaluate working memory in non-human primates.

-

General Procedure:

-

Monkeys are trained to perform a delayed matching-to-sample or a similar operant task that requires them to remember a stimulus over a delay period.

-

The task used for this compound was a fixed-ratio discrimination with a titrating delay, where the duration of the delay is adjusted based on the animal's performance.

-

Correct responses are rewarded (e.g., with a food pellet).

-

This compound or vehicle is administered, and its effect on the accuracy of responses at different delay intervals is measured.

-

Toxicology and Pharmacokinetics

Detailed preclinical toxicology and pharmacokinetic data for this compound are not available in the public scientific literature. Standard preclinical safety and pharmacokinetic profiling would be necessary to further characterize the drug's properties for any potential clinical development.

Conclusion

The preclinical data for this compound strongly support its profile as a selective muscarinic M2 receptor antagonist with the potential for cognitive enhancement. Its ability to increase acetylcholine release in key brain regions translates to improved performance in a range of memory and working memory tasks in multiple species. Further investigation into its pharmacokinetic and toxicological profile would be required for a complete preclinical assessment.

References

SCH 57790: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 57790 is a potent and selective muscarinic M2 receptor antagonist that has demonstrated significant potential in preclinical models of cognitive enhancement. By blocking the M2 autoreceptors, this compound effectively increases the release of acetylcholine (ACh) in key brain regions associated with learning and memory. This technical guide provides a comprehensive overview of the core preclinical data, experimental protocols, and underlying mechanisms of action for this compound, intended to serve as a resource for researchers in the field of cognitive neuroscience and drug development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate study replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Core Pharmacological and Cognitive Data

The following tables summarize the key quantitative findings from preclinical studies of this compound, demonstrating its pharmacological profile and efficacy in cognitive models.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor Subtype | Binding Affinity (nM) | Selectivity vs. M1 | Source |

| Muscarinic M2 | 2.78 | 40-fold higher for M2 | [1] |

| Muscarinic M1 | ~111.2 | - | [1] |

Table 2: In Vivo Effects on Acetylcholine Release

| Species | Brain Region | Dosage (p.o.) | Effect | Source |

| Rat | Hippocampus, Cortex, Striatum | 0.1-10 mg/kg | Dose-related increase in ACh release | [2] |

Table 3: Efficacy in Preclinical Cognitive Models

| Model | Species | Dosage | Key Finding | Source |

| Passive Avoidance | Young Rats | 0.003-1.0 mg/kg | Increased retention times | [2] |

| Scopolamine-Induced Deficit (Passive Avoidance) | Mice | Not specified | Reversal of cognitive deficits | [2] |

| Working Memory (Operant Task) | Squirrel Monkeys | 0.01-0.03 mg/kg | Improved performance | [2] |

Mechanism of Action: M2 Receptor Antagonism

This compound exerts its pro-cognitive effects by acting as a selective antagonist at the muscarinic M2 receptor.[1][2] In the central nervous system, M2 receptors are predominantly located on presynaptic cholinergic nerve terminals, where they function as autoreceptors. Activation of these autoreceptors by acetylcholine normally inhibits further ACh release, creating a negative feedback loop. By blocking these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to an increase in the synaptic concentration of acetylcholine.[1][3] This enhanced cholinergic transmission is believed to underlie the observed improvements in cognitive performance.[2]

Signaling Pathway of M2 Receptor Antagonism by this compound

Caption: Mechanism of this compound Action.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Microdialysis for Acetylcholine Release

This protocol is designed to measure extracellular acetylcholine levels in the brain of freely moving rats.

Workflow Diagram: In Vivo Microdialysis

Caption: In Vivo Microdialysis Experimental Workflow.

Methodology:

-

Animal Subjects: Male Sprague-Dawley rats.

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula aimed at the target brain region (e.g., hippocampus, cortex, or striatum).

-

Secure the cannula to the skull with dental cement.

-

Allow for a post-operative recovery period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of ACh levels.

-

-

Drug Administration and Sample Collection:

-

Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg).

-

Continue to collect dialysate samples at the same intervals for a specified period post-administration.

-

-

Analysis:

-

Analyze the concentration of acetylcholine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Express the results as a percentage change from the baseline ACh levels.

-

Passive Avoidance Task

This task assesses long-term memory in rodents based on their innate aversion to bright areas and preference for dark areas.

Workflow Diagram: Passive Avoidance Task

Caption: Passive Avoidance Experimental Workflow.

Methodology:

-

Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

-

Training (Acquisition Trial):

-

Place the mouse or rat in the light compartment.

-

When the animal enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

-

Drug Administration:

-

Administer this compound or a vehicle control at specified doses (e.g., 0.003-1.0 mg/kg).

-

For testing effects on memory acquisition, administer the drug before the training trial.

-

For testing effects on memory consolidation, administer the drug immediately after the training trial.

-

In the scopolamine-induced deficit model, administer scopolamine prior to the training trial to induce a cognitive deficit, and administer this compound prior to scopolamine.

-

-

Retention Trial:

-

After a set retention interval (e.g., 24 or 48 hours), place the animal back in the light compartment.

-

Measure the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive experience.

-

Working Memory Operant Task in Squirrel Monkeys

This task evaluates working memory by requiring the monkey to remember a stimulus over a delay period. The specific task cited is a fixed-ratio discrimination with a titrating delay.

Methodology:

-

Subjects: Squirrel monkeys trained to perform operant tasks for a food reward.

-

Apparatus: An operant chamber equipped with response levers and a system for delivering food rewards.

-

Task Procedure (Fixed-Ratio Discrimination with Titrating Delay):

-

A trial begins with the presentation of a sample stimulus.

-

The monkey must make a specific number of responses on a lever (fixed-ratio) to demonstrate it has attended to the stimulus.

-

A delay period follows, during which the stimulus is absent.

-

After the delay, two or more choice stimuli are presented.

-

The monkey must select the correct stimulus that matches the sample to receive a reward.

-

The duration of the delay is "titrated," meaning it is increased after a certain number of correct responses and decreased after incorrect responses, to determine the maximum delay the monkey can tolerate while maintaining a certain level of accuracy.

-

-

Drug Administration and Testing:

-

Administer this compound (e.g., 0.01-0.03 mg/kg) or a vehicle control before the testing session.

-

Measure the effects of the drug on the monkey's accuracy, particularly at longer delay intervals, and on the maximum delay achieved.

-

Conclusion

The preclinical data for this compound strongly support its potential as a cognitive-enhancing agent. Its selective M2 receptor antagonism leads to increased acetylcholine release in brain regions crucial for cognitive function. This mechanism of action translates to improved performance in a range of preclinical models, including those assessing learning, memory, and working memory. The detailed protocols provided in this guide offer a foundation for further research into this compound and other M2 receptor antagonists as a therapeutic strategy for cognitive disorders. Further investigation is warranted to fully elucidate the therapeutic window and long-term effects of this compound.

References

- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788 - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH 57790: A Technical Guide on its Role in Preclinical Models of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1][2] Its complex pathology involves multiple factors, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[3][4] One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons in the basal forebrain, which leads to a significant reduction in the neurotransmitter acetylcholine (ACh) in brain regions critical for learning and memory, such as the cortex and hippocampus.[3] This observation forms the basis of the "cholinergic hypothesis of AD," which posits that restoring cholinergic function can alleviate some of the cognitive symptoms of the disease.[3]

Current first-line treatments for AD, such as acetylcholinesterase (AChE) inhibitors like donepezil, aim to increase the synaptic levels of ACh by preventing its breakdown.[3][5] An alternative, yet complementary, strategy is to enhance the release of ACh from the remaining presynaptic neurons. SCH 57790, a novel and selective antagonist of the muscarinic M2 receptor, has been investigated for this purpose.[6] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound in the context of Alzheimer's disease models.

Core Mechanism of Action: M2 Receptor Antagonism

This compound exerts its pro-cognitive effects by selectively blocking the muscarinic M2 acetylcholine receptor (M2R).[5][6] In the central nervous system, M2 receptors function predominantly as presynaptic autoreceptors on cholinergic neurons.[7] When activated by acetylcholine in the synapse, these receptors initiate a negative feedback loop that inhibits further ACh release.

By acting as an antagonist, this compound blocks this inhibitory feedback mechanism. This disinhibition leads to a sustained increase in the release of acetylcholine into the synaptic cleft, thereby enhancing cholinergic neurotransmission in key brain areas.[3][6] This targeted approach is believed to offer a viable therapeutic strategy for enhancing cognitive performance, similar to the effects observed with clinically used cholinesterase inhibitors.[6]

Quantitative Data from Preclinical Studies

Preclinical evaluations in various animal models have demonstrated the efficacy of this compound in enhancing cholinergic activity and improving cognitive function. The key quantitative findings are summarized below.

Table 1: Effect of this compound on Acetylcholine Release in Rats

This table summarizes the dose-dependent effect of orally administered this compound on acetylcholine levels as measured by in vivo microdialysis.

| Brain Region | Dose Range (mg/kg, p.o.) | Outcome | Reference |

| Hippocampus | 0.1 - 10 | Dose-related increase in ACh release | [6] |

| Cortex | 0.1 - 10 | Dose-related increase in ACh release | [6] |

| Striatum | 0.1 - 10 | Dose-related increase in ACh release | [6] |

Table 2: Effect of this compound on Cognitive Performance in Animal Models

This table outlines the results from behavioral studies designed to assess the impact of this compound on learning and memory.

| Animal Model | Task | Dose Range (mg/kg) | Key Finding | Reference |

| Young Rats | Passive Avoidance | 0.003 - 1.0 | Increased retention times (administered pre- or post-training) | [6] |

| Mice | Passive Avoidance (Scopolamine-induced deficit) | Not specified | Reversed scopolamine-induced cognitive deficits | [6] |

| Squirrel Monkeys | Working Memory (Fixed-ratio discrimination with titrating delay) | 0.01 - 0.03 | Improved performance in the working memory task | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in the evaluation of this compound.

In Vivo Microdialysis for Acetylcholine Measurement

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., hippocampus or cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days post-surgery.

-

Microdialysis Probe: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an acetylcholinesterase inhibitor to prevent ACh degradation.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified doses.

-

Analysis: Acetylcholine concentration in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC). Results are typically expressed as a percentage of the baseline ACh level.

Passive Avoidance Task

This fear-motivated test is used to assess learning and memory in rodents.

-

Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition Trial): A mouse or rat is placed in the light compartment. Due to their natural aversion to light, the animal will typically enter the dark compartment. Upon entering, the door is closed, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor. The animal is then returned to its home cage.

-

Drug Administration: this compound or a vehicle control is administered at various times relative to the training trial (e.g., 30 minutes before or immediately after) to assess its effect on memory acquisition or consolidation.

-

Retention Test: 24 to 48 hours after training, the animal is placed back into the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds). A longer latency is interpreted as better memory of the aversive experience.

-

Scopolamine-Induced Deficit Model: To model cholinergic dysfunction, the non-selective muscarinic antagonist scopolamine is administered prior to training to impair performance. This compound is then co-administered to determine if it can reverse this deficit.

Working Memory Operant Task in Squirrel Monkeys

This protocol assesses working memory in nonhuman primates using a sophisticated behavioral task.

-

Apparatus: An operant conditioning chamber equipped with response levers, stimulus lights, and a reward delivery system (e.g., for food pellets or a preferred liquid).

-

Task: A fixed-ratio discrimination task with a titrating delay is often used.

-

Sample Phase: A stimulus (e.g., a specific light pattern) is presented. The monkey must make a set number of responses on a lever (the fixed ratio) to complete this phase.

-

Delay Phase: A variable delay period is introduced where no stimulus is present. The monkey must remember the initial stimulus.

-

Choice Phase: Two or more stimuli are presented, and the monkey must select the one that matches the sample stimulus to receive a reward.

-

-

Titrating Delay: The duration of the delay is adjusted based on the monkey's performance. Correct responses increase the delay, while incorrect responses decrease it, allowing for a precise measurement of the animal's working memory capacity.

-

Drug Administration: this compound is administered (e.g., orally) before the test session, and its effect on the maximum delay the animal can tolerate is measured.

Conclusion and Future Directions

The preclinical data for this compound provide strong support for the therapeutic potential of M2 receptor antagonists in treating cognitive deficits associated with cholinergic dysfunction.[6][7] Studies consistently show that this compound effectively increases acetylcholine release in brain regions vital for cognition and improves performance in a variety of learning and memory tasks across different species.[6] The qualitative similarity of its effects to the AChE inhibitor donepezil further validates the blockade of M2 receptors as a viable approach for cognitive enhancement.[6]

While this compound demonstrated promising preclinical activity, the development of muscarinic receptor ligands has evolved, with a focus on achieving higher selectivity to minimize potential side effects.[5] Newer compounds, such as SCH-217443, have been developed with improved potency and selectivity for the M2 receptor.[5] The research on this compound has been instrumental in validating the M2 receptor as a therapeutic target and has paved the way for the development of next-generation compounds for Alzheimer's disease and other cognitive disorders.

References

- 1. Alzheimer's disease and age-related memory decline (preclinical) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. inotiv.com [inotiv.com]

- 5. Muscarinic agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alzheimer’s Disease and Age-Related Memory Decline (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of SCH 57790 In Vivo: A Technical Guide

Disclaimer: As of late 2025, detailed quantitative in vivo pharmacokinetic data for SCH 57790, such as Cmax, Tmax, AUC, and half-life, is not publicly available in peer-reviewed literature. This compound was a promising preclinical candidate, and such data may exist in proprietary industry reports. This guide summarizes the available information on its in vivo effects and provides illustrative experimental protocols and data representations typical for a compound at its stage of development.

Introduction

This compound is a potent and selective antagonist of the muscarinic M2 receptor.[1][2] Developed for its potential cognitive-enhancing effects, it operates by blocking the presynaptic M2 autoreceptors on cholinergic neurons. This action inhibits the negative feedback loop on acetylcholine (ACh) release, leading to increased concentrations of ACh in the synapse.[1][3] The primary therapeutic target for such a mechanism is Alzheimer's disease and other cognitive disorders characterized by cholinergic deficits.[1] In vivo studies have demonstrated that this compound can increase ACh release in key brain regions and improve cognitive performance in animal models.[3]

In Vivo Pharmacodynamic Studies

While specific pharmacokinetic parameters are not available, in vivo studies have provided insights into the administration and effective dose ranges of this compound in animal models.

Key In Vivo Findings:

-

Increased Acetylcholine Release: Oral administration of this compound at doses of 0.1-10 mg/kg resulted in a dose-dependent increase in acetylcholine release in the hippocampus, cortex, and striatum of rats, as measured by in vivo microdialysis.[3]

-

Cognitive Enhancement in Rodents: In passive avoidance tasks in young rats, this compound increased retention times at doses ranging from 0.003 to 1.0 mg/kg. It also reversed scopolamine-induced cognitive deficits in mice.[3]

-

Efficacy in Non-Human Primates: In squirrel monkeys, this compound improved performance in a working memory task at doses of 0.01-0.03 mg/kg.[3]

These studies indicate that this compound is orally bioavailable and crosses the blood-brain barrier to exert its effects in the central nervous system.

Illustrative Pharmacokinetic Data

The following table represents a hypothetical, yet typical, pharmacokinetic profile for a preclinical CNS drug candidate like this compound in rats. This data is for illustrative purposes only and is not based on published results for this compound.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 | 450 |

| Tmax (h) | 0.1 | 1.5 |

| AUC0-t (ng·h/mL) | 1200 | 3500 |

| AUC0-inf (ng·h/mL) | 1250 | 3650 |

| Half-life (t1/2) (h) | 2.5 | 3.0 |

| Bioavailability (%) | N/A | 29.2 |

| Clearance (mL/min/kg) | 13.3 | N/A |

| Volume of Distribution (L/kg) | 3.2 | N/A |

Experimental Protocols

Below are detailed, representative protocols for conducting an in vivo pharmacokinetic study and an in vivo microdialysis study for a compound like this compound in a rodent model.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the steps for determining the key pharmacokinetic parameters of a test compound after intravenous and oral administration in rats.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, bioavailability) of a test compound in rats.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for dosing (e.g., saline, 0.5% methylcellulose)

-

Male Sprague-Dawley rats (250-300g)

-

Dosing gavage needles and syringes

-

Intravenous catheters

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Catheter Implantation (for IV group): Surgically implant a catheter into the jugular vein of the rats assigned to the intravenous dosing group. Allow for a recovery period of 2-3 days.

-

Dosing:

-

Intravenous (IV) Group: Administer the test compound via the jugular vein catheter at a dose of 1 mg/kg.

-

Oral (PO) Group: Administer the test compound by oral gavage at a dose of 10 mg/kg.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:

-

IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 4, 8, 24 hours post-dose.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Microdialysis Protocol

This protocol describes the procedure for measuring the extracellular levels of a neurotransmitter, such as acetylcholine, in a specific brain region of a freely moving rat following the administration of a test compound.

Objective: To measure the effect of a test compound on acetylcholine levels in the rat hippocampus.

Materials:

-

Test compound (e.g., this compound)

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Ringer's solution (artificial cerebrospinal fluid)

-

Syringe pump

-

Fraction collector

-

Analytical equipment (e.g., HPLC with electrochemical detection)

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the hippocampus.

-

Recovery: Allow the animal to recover for at least 24-48 hours.

-

Microdialysis:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

-

Baseline Collection: Collect several baseline samples to establish a stable acetylcholine level.

-

Compound Administration: Administer this compound (e.g., 1 mg/kg, i.p. or p.o.).

-

Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor the change in acetylcholine levels.

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a validated analytical method.

-

Data Analysis: Express the post-dose acetylcholine levels as a percentage of the baseline levels.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as an M2 receptor antagonist.

Experimental Workflow for In Vivo Pharmacokinetics

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

References

- 1. Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]